molecular formula C14H10BrClO2 B2730374 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 428482-55-7

5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B2730374
CAS No.: 428482-55-7
M. Wt: 325.59
InChI Key: QKGSIAHFSHYDIY-UHFFFAOYSA-N
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Description

Chemical Identity
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde (CAS: 428482-55-7) is a halogenated benzaldehyde derivative with the molecular formula C₁₄H₁₀BrClO₂ and a molecular weight of 325.58 g/mol . The compound features a bromine atom at the 5-position of the benzaldehyde ring and a 4-chlorobenzyl ether group at the 2-position (Figure 1).

Synthesis and Applications The compound is synthesized via nucleophilic substitution reactions between 5-bromo-2-hydroxybenzaldehyde and 1-chloro-4-(chloromethyl)benzene under basic conditions, followed by purification via silica gel chromatography . Its structural flexibility allows for further functionalization, such as bromination or coupling with piperidine derivatives .

The compound is classified as an irritant (Xi) and requires careful handling due to its reactive aldehyde group and halogenated substituents .

Properties

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGSIAHFSHYDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromosalicylaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 5-bromosalicylaldehyde in DMF.
  • Add potassium carbonate to the solution.
  • Introduce 4-chlorobenzyl chloride to the mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.

    Reduction: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the formation of derivatives with tailored properties.
  • Medicinal Chemistry:
    • The compound has been investigated for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific biological targets makes it a candidate for further exploration in pharmaceuticals aimed at treating diseases.
  • Biochemical Assays:
    • In biological research, this compound is used as a probe in enzyme interaction studies. Its reactivity allows it to form covalent bonds with nucleophilic sites on proteins, which can modulate enzyme activity and influence cellular pathways.

Case Study 1: Drug Development

In recent studies, researchers have explored the application of this compound in developing new anti-cancer agents. The compound's ability to inhibit specific enzymes involved in tumor growth has shown promise in preliminary tests, leading to further investigations into its structure-activity relationship.

Case Study 2: Enzyme Interaction Studies

A biochemical assay utilizing this compound demonstrated its effectiveness as a probe for studying enzyme kinetics. The compound was observed to significantly alter the activity of target enzymes, providing insights into potential therapeutic mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine substituents can enhance its binding affinity to certain molecular targets, thereby influencing its biological effects. The benzyl ether group may also play a role in its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the benzyl ether group significantly influence the electronic, steric, and biological properties of these brominated benzaldehyde derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde 4-Cl C₁₄H₁₀BrClO₂ 325.58 Intermediate for CCR5 antagonists; moderate lipophilicity.
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 4-Br C₁₄H₁₀Br₂O₂ 370.04 Higher molecular weight; increased lipophilicity; used in halogen-rich coupling reactions.
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde* 3-Cl C₁₄H₁₀BrClO₂ 325.58 Meta-substitution may reduce steric hindrance in biological binding.
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde 3,4-diCl C₁₄H₉BrCl₂O₂ 360.03 Enhanced electron-withdrawing effects; potential for improved binding affinity.
5-Bromo-2-[(3,5-difluorobenzyl)oxy]benzaldehyde* 3,5-diF C₁₄H₉BrF₂O₂ 327.12 Fluorine substituents increase metabolic stability; studied as enzyme reactivators.
5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde* 4-NO₂ C₁₄H₁₀BrNO₄ 336.14 Strong electron-withdrawing group; precursor for nitro reduction to amines.

*Derived from oxime precursors in referenced studies.

Key Findings and Trends

Substituent Effects on Reactivity :

  • Chlorine vs. Bromine : The 4-bromo analog (370.04 g/mol) exhibits higher lipophilicity compared to the 4-chloro compound (325.58 g/mol), which may enhance membrane permeability in biological systems .
  • Nitro Group : The 4-nitro derivative introduces strong electron-withdrawing effects, making it a versatile intermediate for further reductions or nucleophilic substitutions .

Biological Relevance :

  • The 3,4-dichloro analog (360.03 g/mol) demonstrates improved steric and electronic interactions in enzyme-binding pockets, as seen in its oxime derivative's high acetylcholinesterase reactivation potency (IC₅₀: 5.35 nM) .
  • Fluorine Substitution : The 3,5-difluoro analog’s oxime derivative (4j) showed a melting point of 120–122°C and 98.7% HPLC purity, indicating stability under physiological conditions .

Synthetic Yields: Oxime derivatives of these aldehydes are synthesized in high yields (85–92%), with purity exceeding 97% in most cases .

Biological Activity

5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and comparative analyses with similar compounds.

  • Molecular Formula : C14H10BrClO2
  • Molecular Weight : 325.58 g/mol
  • CAS Number : 428482-55-7

Synthesis

The synthesis of this compound typically involves a two-step reaction:

  • Starting Material : 5-bromo-2-hydroxybenzaldehyde.
  • Reagents : Potassium carbonate (K₂CO₃), DMF (N,N-Dimethylformamide), and 4-chlorobenzyl chloride.
  • Conditions : The reaction is conducted at room temperature initially, followed by heating at 65°C.

The overall yield of the reaction is reported to be 100% under optimized conditions .

Anti-inflammatory Effects

Research indicates that related compounds, such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit the expression of pro-inflammatory mediators and cytokines in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). Specifically, they suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Pro-inflammatory Pathways : The compound may inhibit the nuclear factor-kappa B (NF-κB) pathway, which is crucial for the expression of various pro-inflammatory cytokines.
  • Enzyme Interaction : The compound can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting cellular pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehydeContains fluorine instead of chlorineModerate antimicrobial activity
5-Bromo-2-(phenoxy)benzaldehydeLacks halogen substitutionLimited enzyme inhibition
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehydeContains bromine instead of chlorineEnhanced reactivity and potential therapeutic applications

The presence of both bromine and chlorine in this compound enhances its reactivity compared to its analogs, making it a promising candidate for drug development .

Case Studies and Research Findings

  • Inflammatory Response Study : A study demonstrated that related compounds significantly suppressed inflammatory responses in RAW 264.7 cells by inhibiting key signaling pathways .
  • Antimicrobial Screening : Preliminary screenings suggest that halogenated benzaldehydes exhibit varying degrees of antimicrobial properties, warranting further exploration into their potential therapeutic applications.

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